

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde chemical properties

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Compound of Interest

Compound Name:	3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Cat. No.:	B051503

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An In-depth Technical Guide to **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-fluorovanillin, is a fluorinated aromatic aldehyde. It belongs to the class of substituted benzaldehydes, which are pivotal scaffolds in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—aldehyde, hydroxyl, and methoxy—along with a fluorine atom, imparts unique electronic properties and reactivity to the molecule. This makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substitution is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.

This document provides a comprehensive overview of the known chemical properties, experimental protocols, and safety information for **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**.

Chemical and Physical Properties

The fundamental properties of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** are summarized below. All quantitative data has been compiled from verified sources.

Compound Identification

Identifier	Value
IUPAC Name	3-fluoro-4-hydroxy-5-methoxybenzaldehyde [1]
Common Name	5-Fluorovanillin [1]
CAS Number	79418-78-3 [1]
Molecular Formula	C ₈ H ₇ FO ₃ [1]
Molecular Weight	170.14 g/mol [1]
InChI	InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 [1]
InChIKey	OOGOFUKAJDPHDJ-UHFFFAOYSA-N [1]
SMILES	COC1=C(C(=CC(=C1)C=O)F)O [1]

Physical and Spectroscopic Data

Property	Value / Description
Physical State	Pale brown solid / powder[2]
Melting Point	114-118 °C
Boiling Point	Data not available
pKa	Data not available
Solubility	Data not available
Mass Spectrometry	GC-MS data available, with major peaks at m/z 170 and 169 corresponding to the molecular ion and [M-H] ⁺ respectively[1].
IR Spectroscopy	Vapor phase IR spectra are available for reference[1]. Key stretches are expected for O-H, aromatic C-H, C=O (aldehyde), and C-F bonds.
NMR Spectroscopy	¹⁹ F NMR data has been reported[1]. ¹ H and ¹³ C NMR data would show characteristic shifts for aldehyde, aromatic, and methoxy groups.

Synthesis and Reactivity

While a specific, detailed synthesis for **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** is not readily available in the searched literature, its structure suggests plausible synthetic routes such as the electrophilic fluorination of vanillin or the formylation of 3-fluoro-5-methoxyphenol.

The compound exhibits reactivity characteristic of its functional groups:

- Aldehyde Group: Can undergo oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions with amines to form Schiff bases[2].
- Hydroxyl Group: Can be alkylated or acylated.
- Aromatic Ring: The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, while the fluorine atom acts as a deactivator.

- **Methoxy Group:** Can be cleaved to a hydroxyl group using strong demethylating agents like boron tribromide (BBr_3)^[2]. This reaction is particularly useful for creating polyhydroxylated derivatives.

Experimental Protocols

A key reaction involving this compound is the demethylation to form 3-fluoro-4,5-dihydroxybenzaldehyde. This protocol highlights its utility as a precursor to catechol-like structures.

Demethylation of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

This protocol describes the cleavage of the methoxy ether to yield a second hydroxyl group using boron tribromide.

Objective: To synthesize 3-fluoro-4,5-dihydroxybenzaldehyde.

Reagents and Materials:

- **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** (1.35 g, 7.94 mmol)
- Boron tribromide (BBr_3) (1.5 mL, 16 mmol)
- Dichloromethane (DCM), anhydrous (100 mL)
- Ice water
- Nitrogen gas supply
- Round-bottom flask with stirring bar
- Septa and needles
- Low-temperature bath (e.g., acetone/dry ice)

Procedure:

- Suspend **3-fluoro-4-hydroxy-5-methoxybenzaldehyde** (1.35 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.[3]
- Cool the suspension to -78 °C using a dry ice/acetone bath.[3]
- Add boron tribromide (1.5 mL) dropwise to the cooled, stirring suspension.[3]
- After the addition is complete, allow the mixture to warm to -30 °C and continue stirring at this temperature for 5 hours.[3]
- Quench the reaction by carefully pouring the mixture into ice water.[3]
- A solid precipitate will form. Collect the solid product by filtration.
- Wash the collected solid with dichloromethane to remove any remaining impurities.[3]
- The resulting product, 3-fluoro-4,5-dihydroxybenzaldehyde, can be dried and used in subsequent steps. The reported yield for this procedure is 89% (1.1 g).[3]

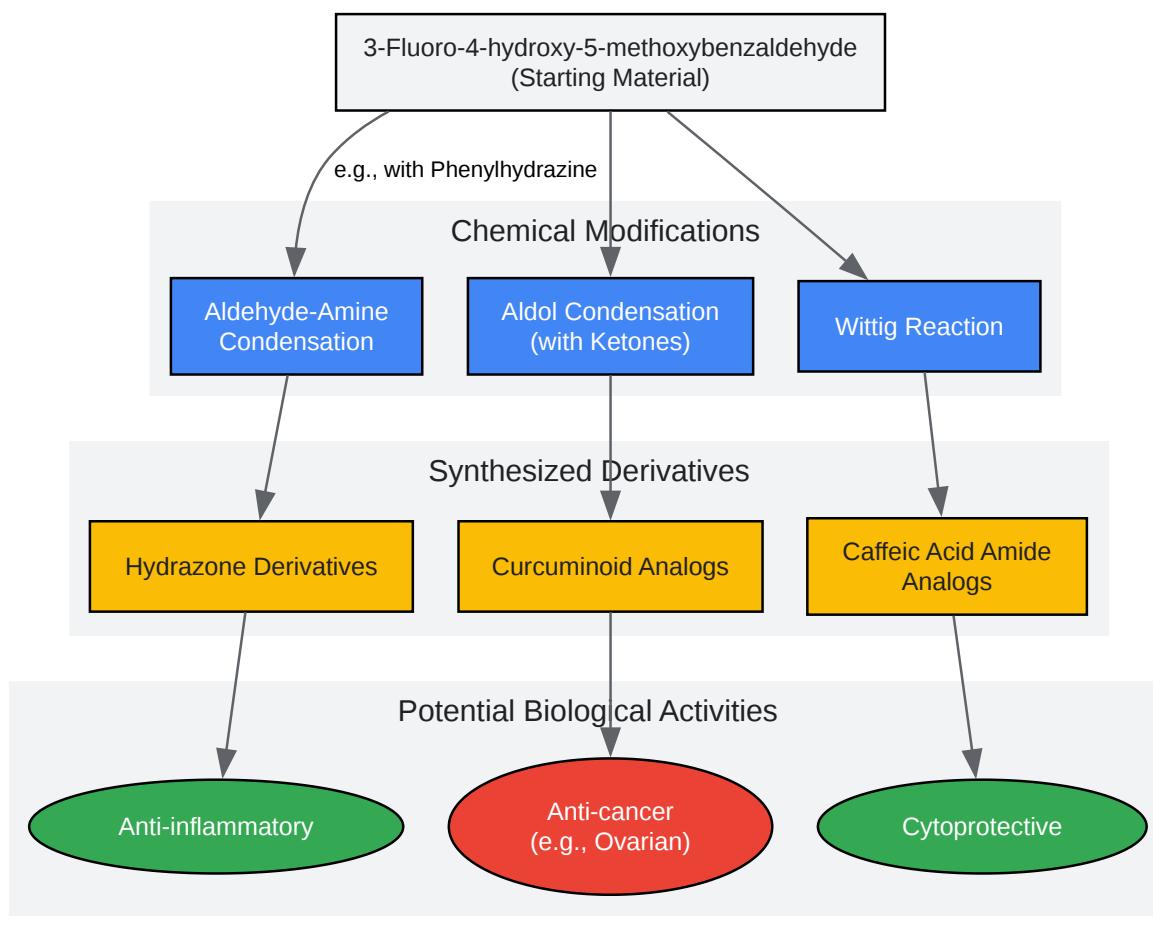
Visualizations of Experimental and Logical Workflows

The following diagrams, generated using DOT language, illustrate key processes related to the use of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**.



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Caption: Workflow for the demethylation of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde**.



Role as a Building Block in Drug Discovery

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Caption: Logical flow from building block to biologically active derivatives.

Applications in Research and Drug Development

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is primarily used as an intermediate in organic synthesis. While direct biological applications of the compound itself are not widely reported, its derivatives are of significant interest. Research on structurally similar compounds, such as 3-fluoro-4-hydroxybenzaldehyde, has shown that they can be used to synthesize:

- Curcuminoid Analogs: Through aldol condensation with ketones, these analogs have demonstrated cytotoxicity against human ovarian cancer cell lines.^[4]

- **Hydrazone Derivatives:** Formed via condensation with phenylhydrazine derivatives, these molecules have shown potent inhibitory activity against macrophage migration, indicating anti-inflammatory potential.[4]
- **Caffeic Acid Phenethyl Amide (CAPA) Analogs:** Synthesized via the Wittig reaction, these compounds exhibit cytoprotective activity against peroxides.[4]

The structural elements of **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** suggest its derivatives may possess antioxidant and antimicrobial properties, making it a valuable starting material for exploring new therapeutic agents[2].

Safety and Handling

It is crucial to handle **3-Fluoro-4-hydroxy-5-methoxybenzaldehyde** with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[1]

Precautionary Measures

- **Prevention:** Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
- **Response:**
 - **IF ON SKIN:** Wash with plenty of water.[1]
 - **IF INHALED:** Remove person to fresh air and keep comfortable for breathing.[1]

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- If irritation persists for skin or eyes, or if you feel unwell, seek medical advice.
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[\[1\]](#)
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is a synthetically versatile fluorinated building block with significant potential for applications in drug discovery and materials science. Its well-defined physical properties and predictable reactivity make it a reliable precursor for creating more complex molecules with desirable biological activities, including anti-cancer and anti-inflammatory properties. Proper adherence to safety and handling protocols is essential when working with this compound. Further research into its synthesis and the biological evaluation of its derivatives will continue to define its role in modern chemical science.

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